molecular formula C7H5KO5 B1488103 Potassium phloroglucinol carboxylate CAS No. 91313-55-2

Potassium phloroglucinol carboxylate

Cat. No.: B1488103
CAS No.: 91313-55-2
M. Wt: 208.21 g/mol
InChI Key: ATZCBTVJPCQLKE-UHFFFAOYSA-M
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Description

Potassium phloroglucinol carboxylate, also known as 2,4,6-trihydroxybenzoic acid potassium salt, is the potassium salt of a naturally occurring trihydroxybenzoic acid . This phenolic compound is a key derivative of phloroglucinol and serves as a valuable building block in medicinal chemistry and biochemical research. It is produced by various microorganisms, including Pseudomonas fluorescens , and is also a identified metabolite in the bacterial degradation of catechins .Researchers value this compound for its role as a precursor in the synthesis of diverse phloroglucinol derivatives with significant biological activity. Studies have shown that synthesized phloroglucinol derivatives can exhibit potent inhibitory effects against metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA), with inhibition constants in the nanomolar range . Furthermore, related phloroglucinol compounds isolated from natural sources, such as Dryopteris crassirhizoma , demonstrate powerful xanthine oxidase (XO) inhibitory activity, which is relevant for research into hyperuricemia and gout . The broader pharmacological interest in phloroglucinol-based molecules also extends to their documented antioxidant, anticancer, and antispasmodic properties . The mechanism of action for phloroglucinol derivatives is multifaceted. In biological systems, the core phloroglucinol structure is associated with smooth muscle relaxation, achieved through the inhibition of phosphodiesterase enzymes, leading to increased cyclic nucleotide levels and reduced intracellular calcium . The antioxidant activity, attributed to the compound's ability to scavenge free radicals, contributes to its anti-inflammatory potential and is a key feature exploited in the development of advanced biomaterials, such as antioxidant chitosan hydrogels for wound healing .For research purposes, this compound offers a water-soluble form of the acid, facilitating its use in aqueous experimental conditions. It is an essential chemical tool for investigating condensed tannins through the analytical technique of phloroglucinolysis and for exploring structure-activity relationships in bioactive molecule development. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

potassium;(3,5-dihydroxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.K/c8-4-1-5(9)3-6(2-4)12-7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZCBTVJPCQLKE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylation and Formation of Potassium Phloroglucinol Carboxylate

The direct preparation of this compound involves introducing a carboxyl group onto the phloroglucinol molecule and forming its potassium salt. While explicit detailed protocols for this compound are scarce in the literature, the following approaches are inferred from synthetic strategies for acylated and carboxylated phloroglucinol derivatives:

  • Acylation and Carboxylation Reactions
    Phloroglucinol undergoes acylation using acyl chlorides, anhydrides, or carboxylic acids in the presence of catalysts or under Friedel–Crafts conditions. Carboxylation often involves electrophilic substitution to introduce formyl or carboxyl groups, followed by neutralization with potassium hydroxide to form the potassium salt.

  • Enzymatic and Biosynthetic Methods
    Recent advances demonstrate enzymatic synthesis of phloroglucinol derivatives from acetate using acetyl-CoA synthetase, acetyl-CoA carboxylase, and phloroglucinol synthase enzymes. This biosynthetic pathway can be optimized in vitro to produce phloroglucinol derivatives, potentially including carboxylated forms, by controlling enzyme ratios and substrate concentrations.

Detailed Preparation Procedure Based on Catalytic Hydrolysis (Patent CN103086847B)

This method is the most documented and industrially relevant for producing phloroglucinol, which can be further processed into this compound:

Step Description
1 Charge 2,6-chlorophenesic acid (1.0 mol) and potassium hydroxide (8.0 mol) into a reactor.
2 Add copper salt catalyst (e.g., 0.1% cuprous chloride by mass).
3 Add 1,2,4-trimethylbenzene as solvent (mass ratio ~5–6:1 relative to 2,6-chlorophenesic acid).
4 Heat mixture to 170°C and maintain for 17 hours under stirring at normal pressure.
5 Cool to room temperature, add water to separate organic and aqueous phases.
6 Separate aqueous phase containing phloroglucinol. Adjust pH to 0.5–3.0 using hydrochloric acid.
7 Isolate phloroglucinol by crystallization or further purification.

This method yields phloroglucinol with high purity and yield, providing a robust precursor for this compound synthesis.

Conversion to this compound

The conversion of phloroglucinol to this compound typically involves:

  • Carboxylation Reaction
    Phloroglucinol is reacted with a suitable carboxylating agent, such as carbon dioxide under pressure or carboxyl-containing reagents, in the presence of a base like potassium hydroxide to introduce the carboxylate group.

  • Neutralization and Salt Formation
    The carboxylated product is neutralized with potassium hydroxide or potassium carbonate to form the potassium salt, this compound.

  • Purification
    The product is purified by crystallization or recrystallization from aqueous or mixed solvents.

While specific reaction conditions (temperature, solvent, time) vary depending on the carboxylation method, the process generally follows standard aromatic carboxylation and salt formation protocols.

Summary Table of Preparation Methods and Key Parameters

Preparation Stage Method/Reaction Type Key Reagents/Conditions Notes
Phloroglucinol synthesis Catalytic hydrolysis 2,6-chlorophenesic acid, KOH, Cu catalyst, 170°C, 17 h High yield, industrial scale
Phloroglucinol synthesis Hexachlorobenzene reaction Hexachlorobenzene, sodium propylate Less common, older method
Carboxylation Electrophilic aromatic substitution Phloroglucinol, CO2 or carboxylating agents, KOH Introduces carboxyl group
Salt formation Neutralization Carboxylated phloroglucinol, potassium hydroxide Forms this compound
Enzymatic biosynthesis (emerging) Enzyme cascade from acetate ACS2, ACC, PhlD enzymes, ATP, CoA, 30°C Novel, in vitro biosynthesis approach

Research Findings and Notes

  • The catalytic hydrolysis method offers advantages such as wide availability of raw materials, moderate reaction conditions (normal pressure), and high catalyst activity with minimal catalyst loading.

  • The enzymatic biosynthesis route, while still under research, shows promise for environmentally friendly and efficient synthesis of phloroglucinol derivatives, including potentially this compound, by optimizing enzyme ratios and cofactor concentrations.

  • Acylation and carboxylation of phloroglucinol are well-established in synthetic organic chemistry, often employing Friedel–Crafts acylation or Houben–Hoesch reactions, which can be adapted for the preparation of carboxylated derivatives.

Chemical Reactions Analysis

Types of Reactions: Potassium phloroglucinol carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as hydroxyl and carboxyl groups.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using nucleophiles or electrophiles under specific reaction conditions.

Major Products Formed:

  • Oxidation Products: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

  • Reduction Products: Reduction reactions can produce hydroxylated derivatives or fully reduced forms of the compound.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Organic Synthesis

KPC serves as a reagent in organic synthesis, facilitating the formation of complex molecules. Its role as a precursor for synthesizing other chemical compounds is crucial in developing new materials and pharmaceuticals. The compound can undergo several chemical reactions, including oxidation and reduction, making it a valuable tool in synthetic organic chemistry.

Biological Studies

In biological research, KPC is utilized to investigate its effects on cellular processes. Studies have shown that it possesses antioxidant and anti-inflammatory properties, which are essential for developing therapeutic agents. For instance, KPC's ability to scavenge free radicals has been linked to potential applications in treating oxidative stress-related diseases .

Pharmaceutical Applications

KPC has shown promise in pharmacological studies due to its biological activities. It has been investigated for its potential use in treating conditions such as gout and other inflammatory disorders. Research indicates that KPC derivatives exhibit significant inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production, thus providing a basis for gout treatment .

Dyes and Pigments Production

In the industrial sector, KPC is employed in producing dyes and pigments. Its ability to act as a coupling agent enhances the stability and colorfastness of dyes used in textiles and printing .

Agricultural Use

KPC's role extends to agriculture, where it is used as a soil conditioner and fertilizer component. Its incorporation into agricultural practices helps improve soil quality and enhance plant growth by providing essential nutrients .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of KPC compared to other phenolic compounds. Results demonstrated that KPC exhibited superior scavenging activity against free radicals, indicating its potential as a natural antioxidant in food and pharmaceutical formulations .

Case Study 2: Xanthine Oxidase Inhibition

Research conducted on KPC derivatives revealed their effectiveness as xanthine oxidase inhibitors. The study found that specific modifications to the KPC structure enhanced its inhibitory activity significantly, suggesting its potential use in gout management therapies .

Mechanism of Action

Potassium phloroglucinol carboxylate is similar to other trihydroxybenzoic acid derivatives, such as gallic acid and pyrogallol. it is unique in its potassium salt form, which influences its solubility and reactivity. The compound's distinct chemical structure and properties make it a valuable tool in scientific research and industrial applications.

Comparison with Similar Compounds

Structural Analogs of Phloroglucinol

Phloroglucinol derivatives are classified based on substituents affecting hydrophilicity, lipophilicity, and bioactivity. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Key Substituents Molecular Weight log Po/w (Avg) Solubility (mg/ml) Bioactivity (LOX Inhibition IC₅₀)
Potassium phloroglucinol carboxylate* Carboxylate (K⁺ salt) ~218.2 (est.) 1.5–1.9 ~1.2 (est.) Not reported
tHGA Acyl + geranyl ~350 (est.) 3.5–4.0 Low 2.8 µM
Phloroglucinol 3 hydroxyl groups 126.11 1.2–1.8 1.0 Inactive at 10 µM
Phlorotannins (DP=3–18) Polymerized phloroglucinol 378–2268 >5.0 Insoluble Variable (DP-dependent)

*Estimated values based on structural analogs.

Pharmacological Activity

  • LOX Inhibition: Acyl-geranyl phloroglucinol derivatives (e.g., tHGA) exhibit potent 15-LOX inhibition (IC₅₀ = 2.8 µM), attributed to the lipophilic geranyl group enhancing membrane interaction . This compound lacks this hydrophobic moiety, likely reducing LOX affinity.
  • Anti-inflammatory Potential: Carboxylate groups may shift activity toward water-soluble targets (e.g., extracellular enzymes), though this requires validation.

Physicochemical Properties

  • log Po/w : The carboxylate group reduces lipophilicity (log P ≈ 1.5–1.9) compared to geranyl-substituted analogs (log P ≈ 3.5–4.0) .
  • Solubility: this compound is expected to have higher aqueous solubility (~1.2 mg/ml) than acylated or polymerized derivatives .

Q & A

Advanced Research Question

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column and negative ionization mode to detect [M-H]⁻ ions (e.g., m/z 209 for phloroglucinol carboxylate) .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .
  • Validation : Include matrix-matched calibration to account for ion suppression in wastewater .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium phloroglucinol carboxylate
Reactant of Route 2
Potassium phloroglucinol carboxylate

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